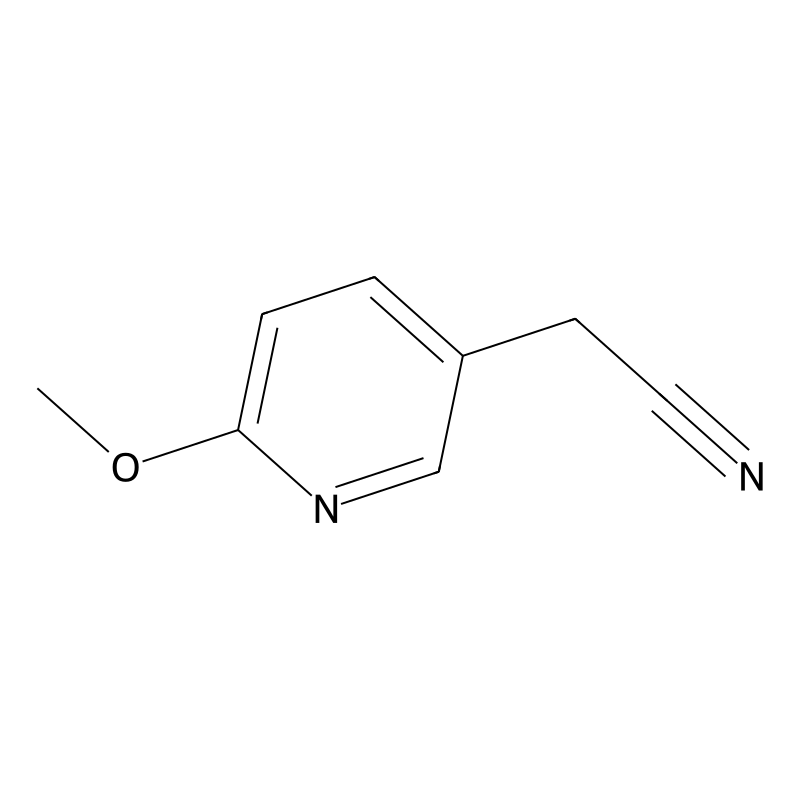

2-(6-Methoxypyridin-3-YL)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Chemical Database Search

Searches of scientific databases like PubChem [] and SciFinder [] do not yield any substantial published research directly connected to this specific molecule.

Limited Commercial Availability

Further exploration might involve:

Patent Search

Patent databases might reveal intellectual property filings related to 2-(6-Methoxypyridin-3-YL)acetonitrile, hinting at its potential uses in specific applications.

Future Research

As scientific research progresses, more information on 2-(6-Methoxypyridin-3-YL)acetonitrile's properties and potential applications might emerge in scientific publications.

2-(6-Methoxypyridin-3-YL)acetonitrile is an organic compound characterized by its pyridine ring structure, which is substituted with a methoxy group and an acetonitrile functional group. The compound's molecular formula is , and it has a molecular weight of approximately 162.19 g/mol. The presence of the methoxy group in the 6-position of the pyridine ring contributes to its chemical properties and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the cyano group, leading to the formation of various derivatives.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization at other positions on the pyridine ring.

Research into the biological activity of 2-(6-Methoxypyridin-3-YL)acetonitrile indicates potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological targets, including:

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties against bacteria and fungi.

- Anticancer Properties: Certain compounds in this class have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction.

- Neuroprotective Effects: There is evidence suggesting that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of 2-(6-Methoxypyridin-3-YL)acetonitrile can be achieved through several methods:

- Pyridine Ring Substitution:

- Start with 6-methoxypyridine.

- React with acetic anhydride and sodium cyanide to form the acetonitrile derivative.

- Direct Nitrilation:

- Use a nitrating agent on a suitable pyridine precursor to introduce the acetonitrile group directly.

- Functional Group Interconversion:

- Convert a related compound such as 2-(6-Methoxypyridin-3-YL)acetaldehyde into the desired nitrile through oxidation followed by dehydration.

2-(6-Methoxypyridin-3-YL)acetonitrile has several applications:

- Pharmaceutical Development: Its derivatives are explored for potential use as therapeutic agents in treating infections and cancers.

- Chemical Research: Utilized as an intermediate in organic synthesis for creating more complex molecules.

- Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological activity against pests.

Studies investigating the interactions of 2-(6-Methoxypyridin-3-YL)acetonitrile with biological systems have provided insights into its mechanism of action. These include:

- Binding Affinity Studies: Evaluating how well this compound binds to specific receptors or enzymes.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo, which can influence its efficacy and safety profile.

- Synergistic Effects: Research on how this compound may enhance or inhibit the effects of other drugs when used in combination therapies.

Several compounds share structural similarities with 2-(6-Methoxypyridin-3-YL)acetonitrile, each exhibiting unique characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Methylpyridin-3-YL)acetonitrile | Methyl substitution at position 5 | Antimicrobial |

| 2-(4-Ethoxypyridin-3-YL)acetonitrile | Ethoxy substitution at position 4 | Anticancer |

| 2-(6-Chloropyridin-3-YL)acetonitrile | Chlorine substitution at position 6 | Neuroprotective |

Uniqueness

The uniqueness of 2-(6-Methoxypyridin-3-YL)acetonitrile lies in its specific methoxy substitution pattern, which can influence its solubility, reactivity, and interaction with biological targets compared to other similar compounds. This distinct feature may enhance its pharmacological properties and applicability in medicinal chemistry.